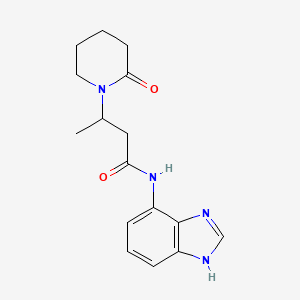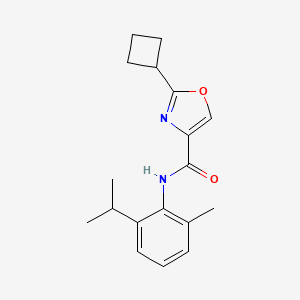![molecular formula C19H26ClN5O2 B6915865 1-tert-butyl-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]triazole-4-carboxamide](/img/structure/B6915865.png)
1-tert-butyl-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their antifungal, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions: The introduction of the tert-butyl group and the 2-(2-chlorophenyl)-2-morpholin-4-ylethyl moiety can be achieved through nucleophilic substitution reactions. Common reagents include tert-butyl chloride and 2-(2-chlorophenyl)-2-morpholin-4-ylethyl chloride.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the triazole derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, which could be useful in studying various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-tert-butyl-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity. The chlorophenyl and morpholine moieties may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Used in the treatment of serious fungal infections.
Uniqueness
1-tert-butyl-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]triazole-4-carboxamide is unique due to its specific structural features, such as the tert-butyl group and the morpholine ring, which may confer distinct biological activities and pharmacokinetic properties compared to other triazole derivatives.
Properties
IUPAC Name |
1-tert-butyl-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O2/c1-19(2,3)25-13-16(22-23-25)18(26)21-12-17(24-8-10-27-11-9-24)14-6-4-5-7-15(14)20/h4-7,13,17H,8-12H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZGPIJOOWIJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperazine](/img/structure/B6915785.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-[cyclopropyl(propan-2-yl)amino]acetamide](/img/structure/B6915791.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-N-methyl-1-methylsulfonylpiperidin-4-amine](/img/structure/B6915800.png)
![1-[1-[4-(3-Chlorophenoxy)benzoyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B6915818.png)
![2-[(4-Benzyl-3,3-dimethylpiperazin-1-yl)methyl]-3-methylquinazolin-4-one](/img/structure/B6915822.png)
![N-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]acetamide](/img/structure/B6915842.png)
![2,5-dimethyl-N-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B6915845.png)
![N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-3-(7-methyl-1H-indol-3-yl)propanamide](/img/structure/B6915855.png)
![[3-(4-Methylphenyl)thiophen-2-yl]-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6915860.png)
![N-[(4-tert-butyl-1-hydroxycyclohexyl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B6915862.png)
![N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide](/img/structure/B6915871.png)
![N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B6915874.png)


